N-(5-chlorothiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chlorothiophen-2-yl)acetamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a chlorine atom at the 5-position of the thiophene ring and an acetamide group makes this compound unique and of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5-chlorothiophen-2-yl)acetamide typically begins with 5-chlorothiophene-2-carboxylic acid.
Acylation Reaction: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with acetamide in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in the thiophene ring can undergo nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Compounds where the chlorine atom is replaced by other nucleophiles.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines derived from the reduction of the acetamide group.
Scientific Research Applications
Chemistry: N-(5-chlorothiophen-2-yl)acetamide is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on cellular processes. It serves as a model compound to understand the interactions between thiophene-based molecules and biological targets.
Medicine: this compound has potential applications in the development of new drugs. Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chlorothiophen-2-yl)acetamide involves its interaction with specific molecular targets. The chlorine atom and the acetamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The thiophene ring provides a stable scaffold that enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
- N-(5-bromothiophen-2-yl)acetamide
- N-(5-fluorothiophen-2-yl)acetamide
- N-(5-methylthiophen-2-yl)acetamide
Comparison:
- N-(5-chlorothiophen-2-yl)acetamide is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromine or fluorine analogs.
- The acetamide group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with varying biological activities.
- The thiophene ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
N-(5-chlorothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNOS/c1-4(9)8-6-3-2-5(7)10-6/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKQTLKTJSMXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467481 |
Source
|
Record name | N-(5-chlorothiophen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42152-55-6 |
Source
|
Record name | N-(5-chlorothiophen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.